molecular formula C9H15NO B15279076 Bicyclo[3.2.1]octane-1-carboxamide

Bicyclo[3.2.1]octane-1-carboxamide

Cat. No.: B15279076
M. Wt: 153.22 g/mol
InChI Key: FHYYOCLXSYOLBN-UHFFFAOYSA-N
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Description

Bicyclo[321]octane-1-carboxamide is a bicyclic compound characterized by its unique structure, which consists of a bicyclo[321]octane framework with a carboxamide functional group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]octane-1-carboxamide can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the product. Another method involves the intramolecular 1,3-dipolar nitrone cycloaddition reaction, which provides a regio- and diastereoselective strategy for synthesizing complex bicyclo[3.2.1]octane scaffolds .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and scalability. This may include the use of continuous flow reactors and other advanced techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bicyclo[3.2.1]octane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Bicyclo[3.2.1]octane-1-carboxamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and functional group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

bicyclo[3.2.1]octane-1-carboxamide

InChI

InChI=1S/C9H15NO/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2,(H2,10,11)

InChI Key

FHYYOCLXSYOLBN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)C(=O)N

Origin of Product

United States

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